molecular formula C18H29N4NaO11 B605327 Almurtide sodium CAS No. 103882-13-9

Almurtide sodium

Cat. No.: B605327
CAS No.: 103882-13-9
M. Wt: 500.44
InChI Key: LWDLWMRHPMEHTA-FRSJEOSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Almurtide sodium (nor-MDP) is a synthetic derivative of muramyl dipeptide (MDP), a component of bacterial cell walls. It exhibits immunostimulatory, antitumor, and broad-spectrum antimicrobial properties . Almurtide activates monocytes and macrophages, inducing cytokine secretion (e.g., interleukins, tumor necrosis factor-alpha), which recruits and activates other immune cells. This mechanism underlies its ability to protect against infections (e.g., Pseudomonas aeruginosa, Candida albicans) and inhibit carcinogenic viruses like Friend leukemia virus in murine models . Additionally, its antitumor activity is attributed to enhanced immune surveillance and indirect cytotoxic effects on malignant cells .

Properties

CAS No.

103882-13-9

Molecular Formula

C18H29N4NaO11

Molecular Weight

500.44

IUPAC Name

sodium (4R,5R,10S,13R)-13-carbamoyl-4-formyl-10-methyl-2,8,11-trioxo-5-((1R,2R)-1,2,3-trihydroxypropyl)-6-oxa-3,9,12-triazahexadecan-16-oate

InChI

1S/C18H30N4O11.Na/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25;/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29);/q;+1/p-1/t8-,10+,11-,12+,15+,16+;/m0./s1

InChI Key

LWDLWMRHPMEHTA-FRSJEOSWSA-M

SMILES

[Na+].C[C@H](NC(=O)CO[C@@H]([C@H](O)[C@H](O)CO)[C@@H](NC(=O)C)C=O)C(=O)N[C@H](CCC(=O)[O-])C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Almurtide sodium

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Almurtide sodium belongs to a class of immunomodulators and antimicrobial agents. Below, it is compared with two functionally and structurally distinct compounds referenced in the literature: Adjuvant Peptide (immunostimulant) and FITC-εAhx-HHV-2 EnvelopeGlycoproteinG (561-578) (antiviral glycoprotein fragment).

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound Adjuvant Peptide FITC-εAhx-HHV-2 EnvelopeGlycoproteinG (561-578)
Chemical Class Synthetic MDP analog Peptide adjuvant Glycoprotein fragment (HSV-2-specific)
Primary Mechanism Activates monocytes/macrophages; cytokine release Enhances vaccine efficacy via immune potentiation Induces cross-reactive immune response to HSV-2
Therapeutic Applications Antitumor, anti-infective, antiviral Vaccine adjuvants Diagnostic/therapeutic for HSV-2 infections
Key Advantages Broad-spectrum activity; dual antitumor/antimicrobial effects Improves vaccine immunogenicity High specificity for HSV-2 serotypes
Limitations Potential systemic inflammation due to cytokines Mechanism not fully elucidated Limited to HSV-2 applications
Evidence Sources

Structural and Functional Contrasts

This compound vs. Adjuvant Peptide

  • Structural : Almurtide is a small-molecule dipeptide analog, whereas Adjuvant Peptide is a larger polypeptide.
  • Functional : Almurtide directly stimulates innate immunity, while Adjuvant Peptide indirectly enhances adaptive immune responses in vaccines .

This compound vs. FITC-εAhx-HHV-2 Glycoprotein Fragment Structural: Almurtide is a synthetic organic compound, while the glycoprotein fragment is a fluorescently labeled viral antigen. Functional: Almurtide targets multiple pathogens and tumors, whereas the glycoprotein fragment is specific to HSV-2 diagnosis/therapy .

Research Findings

  • Almurtide: Demonstrated 60-70% survival rates in murine models of P. aeruginosa peritonitis and C. albicans systemic infection . Its antitumor efficacy correlates with dose-dependent macrophage activation .
  • Adjuvant Peptide : Lacks direct antimicrobial activity but enhances vaccine-mediated protection by 2-3 fold in preclinical studies .
  • HSV-2 Glycoprotein Fragment: Shows 90% cross-reactivity with HSV-2 sera, enabling sensitive diagnostic applications .

Challenges in Comparative Analysis

  • Data Heterogeneity: Structural and functional diversity among immunomodulators complicates direct comparisons (e.g., small molecules vs. peptides vs. glycoproteins) .
  • Extraction Limitations : Analytical methods for compounds in complex matrices (e.g., biologics) may alter their native properties, affecting accuracy .

Q & A

Q. What gaps exist in understanding this compound’s off-target effects, and how can they be methodologically addressed?

  • Methodological Answer :
  • Proteome-Wide Screening : Use affinity pulldown-MS or thermal shift assays to identify unintended targets.
  • In Vivo Toxicology : Conduct GLP-compliant studies in multiple species with histopathology endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almurtide sodium
Reactant of Route 2
Almurtide sodium

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